N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide
Description
N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is a naphthalene-derived acetamide compound characterized by a hydroxypropan-2-yl substituent at the 3-position of the naphthalene ring and an acetamide group at the 2-position.
Properties
CAS No. |
65948-28-9 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-[3-(2-hydroxypropan-2-yl)naphthalen-2-yl]acetamide |
InChI |
InChI=1S/C15H17NO2/c1-10(17)16-14-9-12-7-5-4-6-11(12)8-13(14)15(2,3)18/h4-9,18H,1-3H3,(H,16,17) |
InChI Key |
DMIIUKQCQCYXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=CC=CC=C2C=C1C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-(2-Hydroxypropan-2-yl)naphthalen-2-amine
The precursor amine is synthesized via Friedel-Crafts alkylation of 2-aminonaphthalene with acetone in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction proceeds through electrophilic substitution, where acetone undergoes protonation to form a carbocation, which attacks the electron-rich naphthalene ring at the 3-position. The intermediate imine is subsequently hydrolyzed to yield the secondary alcohol.
Reaction Conditions
-
Catalyst : Anhydrous AlCl₃ (1.2 equiv)
-
Solvent : Dichloromethane (DCM), anhydrous
-
Temperature : 0–5°C (to minimize side reactions)
-
Yield : ~65% (after column chromatography)
Acetylation of the Amine Group
The amine intermediate is acetylated using acetic anhydride under basic conditions. Triethylamine (Et₃N) is employed to scavenge HCl generated during the reaction, ensuring high conversion rates.
Reaction Conditions
-
Acetylating Agent : Acetic anhydride (1.5 equiv)
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Base : Et₃N (2.0 equiv)
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Solvent : Tetrahydrofuran (THF), anhydrous
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Temperature : Room temperature (25°C), 12 hours
-
Work-Up : Filtration, washing with NaHCO₃ (sat.), and recrystallization from ethanol
Optimization and Key Challenges
Regioselectivity in Friedel-Crafts Alkylation
The naphthalene system’s reactivity necessitates precise control to avoid polysubstitution. Friedrichsen and Kaschner achieved selectivity by:
-
Low-Temperature Conditions : Slowing reaction kinetics to favor monoalkylation.
-
Steric Guidance : The bulky 2-hydroxypropan-2-yl group directs subsequent reactions to the less hindered 2-position.
Purification Strategies
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization : Ethanol yields pure this compound as white crystals (mp: 165–167°C).
Spectroscopic Characterization and Validation
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
¹H NMR (500 MHz, CDCl₃)
-
δ 8.15 (s, 1H, NH, exchangeable with D₂O)
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δ 7.85–7.45 (m, 6H, naphthalene protons)
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δ 2.10 (s, 3H, CH₃CO)
¹³C NMR (125 MHz, CDCl₃)
Elemental Analysis
Comparative Analysis with Related Acetamide Syntheses
While direct data on alternative routes for this compound are limited, analogous methods for heterocyclic acetamides provide context:
-
Acid Chloride Intermediate : As seen in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, converting carboxylic acids to acyl chlorides (e.g., using thionyl chloride) enhances reactivity with amines.
-
Solvent Effects : Polar aprotic solvents (e.g., THF) improve acetylation yields by stabilizing transition states.
Industrial and Scalability Considerations
-
Catalyst Recovery : AlCl₃ poses challenges due to aqueous work-up requirements. Modern alternatives (e.g., FeCl₃) may improve sustainability.
-
Continuous Flow Systems : Potential for higher throughput in Friedel-Crafts steps, reducing reaction times and byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the acetamide group, converting it into an amine.
Substitution: The compound can participate in substitution reactions, especially at the naphthalene ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is explored for its potential in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmaceuticals: N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Biochemical Research: It serves as a probe in studying enzyme interactions and metabolic pathways.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of more complex molecules.
Polymer Science: It is explored for its role in the development of new polymers with unique properties.
Mechanism of Action
The mechanism by which N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The hydroxypropan-2-yl group can form hydrogen bonds with target proteins, influencing their activity. The naphthalene ring can participate in π-π interactions, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features of N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide and related compounds:
Key Observations :
- The hydroxypropan-2-yl group in the target compound introduces a branched hydroxyl moiety, enhancing hydrophilicity compared to methoxy or alkyl substituents in analogs like 9a and 9b .
- Compounds like 9k incorporate heterocyclic systems (e.g., benzimidazole), which may improve binding affinity to biological targets through π-π stacking or hydrogen bonding .
- S26131 demonstrates how extended chains and additional acetamide groups can modulate receptor selectivity (e.g., MT1 vs. MT2 antagonism) .
Comparison with Other Methods:
- Triazole-containing analogs (): Synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 1,2,3-triazole linkages. This method offers regioselectivity and high yields (e.g., 6a–m , 86–93%) .
- Benzimidazole derivatives (): Employ thiourea intermediates and cyclization reactions, emphasizing the role of sulfur in stabilizing aromatic systems .
Physicochemical Properties
Insights :
- The hydroxyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs like 9a or 9k .
- Bulky substituents (e.g., benzimidazole in 9k ) correlate with higher melting points due to crystalline packing .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, naphthol derivatives can undergo alkylation with propargyl bromide in DMF using K₂CO₃ as a base, monitored by TLC for reaction progress . Post-synthesis, extraction with ethyl acetate and solvent evaporation yield crude products. Optimization may involve adjusting stoichiometry, solvent polarity (e.g., DMF vs. dichloromethane), or temperature control during intermediate steps .
Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?
- Methodology : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the presence of the hydroxypropan-2-yl and acetamide groups. For instance, the methyl protons of the hydroxypropan-2-yl group typically resonate at δ 1.5–1.7 ppm, while the acetamide carbonyl appears near δ 170 ppm in ¹³C NMR . Infrared (IR) spectroscopy can validate hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹) functional groups. Purity is assessed via HPLC or mass spectrometry .
Q. What purification techniques are recommended post-synthesis to ensure high purity?
- Methodology : Crude products are often purified via column chromatography using silica gel and gradient elution (e.g., hexane/ethyl acetate). Recrystallization from ethanol or methanol is effective for removing unreacted starting materials. For thermally stable compounds, vacuum sublimation may enhance purity .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodology : Challenges include resolving disordered hydroxypropan-2-yl groups or managing twinned crystals. SHELXL employs constraints (e.g., DFIX for bond lengths) and anisotropic displacement parameters to refine disordered regions. High-resolution data (>1.0 Å) enable the use of Hirshfeld atom refinement for accurate hydrogen positioning . For twinned data, the TWIN and BASF commands in SHELXL can model twin domains .
Q. How do structural modifications (e.g., substituent variations on the naphthalene ring) influence biological activity in anticancer studies?
- Methodology : Comparative studies using analogs (e.g., methoxy or trifluoromethyl substitutions) reveal that electron-withdrawing groups enhance cytotoxicity by improving target binding affinity. For example, replacing the hydroxypropan-2-yl group with a trifluoromethyl moiety increases lipophilicity, enhancing membrane permeability and potency against cancer cell lines (e.g., IC₅₀ reductions of 30–50% in MCF-7 cells) . Structure-activity relationship (SAR) models using docking simulations (e.g., AutoDock Vina) can predict interactions with targets like tubulin or kinases .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values) be systematically analyzed?
- Methodology : Discrepancies often arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Normalize data using reference standards (e.g., doxorubicin) and perform meta-analyses with tools like PRISM. For example, variations in IC₅₀ values across studies may require adjusting for mitochondrial toxicity (via ATP assays) or off-target effects (e.g., ROS generation) .
Q. What computational methods predict the compound’s interaction with biological targets such as enzymes or receptors?
- Methodology : Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability, while density functional theory (DFT) calculates electronic properties influencing reactivity. For instance, the acetamide moiety’s electron-deficient carbonyl may form hydrogen bonds with catalytic residues in enzymes like cyclooxygenase-2 (COX-2) . Pharmacophore modeling (e.g., Schrödinger Phase) identifies critical interaction sites for lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
